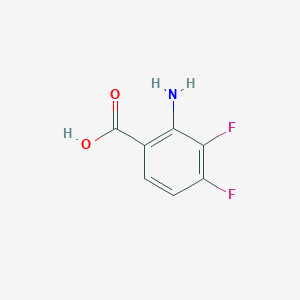

2-Amino-3,4-difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCKBMHGMGFYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627018 | |

| Record name | 2-Amino-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-94-0 | |

| Record name | 2-Amino-3,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3,4-difluorobenzoic acid CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,4-difluorobenzoic acid, a key building block in modern medicinal chemistry. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and discusses its primary applications in pharmaceutical research and development.

Compound Identification and Properties

This compound is an aromatic compound featuring an amino group and two fluorine atoms on a benzoic acid core.[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex molecular architectures.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 158580-94-0[2] |

| Molecular Formula | C₇H₅F₂NO₂[2] |

| Molecular Weight | 173.12 g/mol [2] |

| Synonyms | 3,4-Difluoroanthranilic Acid[3] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 303.0 ± 42.0 °C at 760 mmHg[4] |

| Melting Point | Not available. |

| Appearance | Solid (form may vary) |

| Solubility | Data for the specific isomer is limited. However, related fluorinated aminobenzoic acids are soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) and have limited solubility in aqueous solutions like PBS.[5] |

Applications in Drug Discovery and Development

This compound is primarily utilized as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance key properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[6]

-

Membrane Permeability: Fluorine substitution can alter the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[6]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing the potency of the drug candidate.[6]

This compound is particularly valuable in the development of novel therapeutics targeting a range of conditions, including central nervous system disorders, inflammation, and infectious diseases.[1] Its structural motifs are found in a variety of modern pharmaceuticals.[7][8]

Experimental Protocols: Synthesis of Fluorinated Aminobenzoic Acids

Representative Synthesis of a Fluorinated Anthranilic Acid

This protocol is adapted from the synthesis of 2-amino-3-fluorobenzoic acid from 7-fluoroisatin and should be considered a general guideline.[9]

Materials:

-

Appropriately substituted fluoroisatin (starting material)

-

1 M Aqueous Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

3 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

-

Acetic Acid

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with an addition funnel and a thermometer, charge the starting fluoroisatin and 1 M aqueous sodium hydroxide solution.

-

Oxidation: Add 30% hydrogen peroxide solution dropwise over a period of 45 minutes. The temperature of the reaction mixture may rise. Maintain control of the temperature as needed.

-

Reaction Monitoring: Stir the reaction mixture for approximately 1.5 hours, or until the reaction is complete (monitoring by TLC is recommended).

-

Neutralization and Acidification: To the reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached. The mixture may be treated with charcoal and filtered. Further acidify the clear filtrate to a pH of 1 to precipitate the aminobenzoic acid product.[9]

-

Isolation: Stir the mixture for an hour, then collect the product by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture with a small amount of acetic acid.[5]

-

Drying: Dry the purified product under reduced pressure.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of fluorinated aminobenzoic acids, highlighting the key stages from starting materials to the final purified product.

References

- 1. This compound [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound CAS#: 158580-94-0 [amp.chemicalbook.com]

- 4. This compound | CAS#:158580-94-0 | Chemsrc [chemsrc.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-Amino-3,4-difluorobenzoic Acid: Molecular Characteristics, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and relatively small size can improve metabolic stability, increase membrane permeability, and modulate the binding affinity of a molecule to its biological target. This technical guide provides a comprehensive overview of the molecular structure, weight, and a representative synthesis of this compound, highlighting its significance as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of therapeutics for central nervous system (CNS) disorders and inflammatory conditions.

Molecular Structure and Properties

This compound is a substituted benzoic acid with an amino group at the 2-position and fluorine atoms at the 3- and 4-positions of the benzene ring.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| CAS Number | 158580-94-0 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 188 - 192 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Synthesis of this compound: A Representative Experimental Protocol

While specific proprietary synthesis methods may vary, a common approach to synthesizing this compound involves the nitration of a difluorobenzene precursor followed by the reduction of the nitro group to an amine. The following is a representative experimental protocol based on established chemical principles for the synthesis of similar fluorinated aminobenzoic acids.

Materials and Reagents

-

1,2,3-Trifluorobenzene

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Iron powder

-

Ammonium chloride

-

Hydrochloric acid (37%)

-

Sodium hydroxide

-

Dichloromethane

-

Ethanol

-

Deionized water

Experimental Procedure

Step 1: Nitration of 1,2,3-Trifluorobenzene to yield 2,3,4-Trifluoronitrobenzene

-

To a stirred solution of 1,2,3-trifluorobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3,4-trifluoronitrobenzene.

Step 2: Nucleophilic Aromatic Substitution to yield 2-Amino-3,4-difluoronitrobenzene

-

Dissolve the crude 2,3,4-trifluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol in a sealed vessel.

-

Add an excess of aqueous ammonia (e.g., 28% solution, 5.0 eq).

-

Heat the mixture at a temperature between 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-amino-3,4-difluoronitrobenzene.

Step 3: Carboxylation (hypothetical step for this guide, often a different starting material is used commercially)

Note: In an industrial setting, it is more likely that a precursor already containing the carboxyl group or a group that can be converted to it would be used. For the purpose of this guide, we will proceed with a conceptual carboxylation step.

-

The introduction of a carboxylic acid group onto the benzene ring at this stage is complex. A more common synthetic route would involve starting with a difluorotoluene derivative, oxidizing the methyl group to a carboxylic acid, followed by nitration and reduction.

Step 4: Reduction of the Nitro Group to yield this compound

-

Suspend the 2-nitro-3,4-difluorobenzoic acid (hypothetical intermediate from a more direct route) (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron residues.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Adjust the pH of the aqueous residue with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Application in Drug Synthesis: A Workflow Example

This compound and its isomers are valuable intermediates in the synthesis of various pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical heterocyclic drug molecule, a common scaffold in CNS and anti-inflammatory agents, using a fluorinated aminobenzoic acid as a key precursor.

Caption: Generalized workflow for the synthesis of a drug candidate.

Conclusion

This compound is a pivotal molecule in the landscape of modern drug discovery. Its unique structural features, conferred by the presence and positioning of its functional groups, make it an indispensable tool for medicinal chemists. The ability to introduce fluorine atoms into drug candidates through such intermediates allows for the fine-tuning of molecular properties, leading to the development of safer and more effective therapeutics. The synthetic pathways, while requiring careful control, are based on well-established organic chemistry principles, ensuring its accessibility for research and development. As the demand for novel pharmaceuticals continues to grow, the importance of key building blocks like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

In-depth Technical Guide: 1H and 13C NMR Spectra of 2-Amino-3,4-difluorobenzoic Acid

A comprehensive search of scientific literature and chemical databases did not yield experimental 1H and 13C NMR spectral data for 2-Amino-3,4-difluorobenzoic acid. Therefore, the following guide is based on established principles of NMR spectroscopy and data from closely related analogs to provide a predictive analysis. This information should be used for reference purposes only and is not a substitute for experimentally acquired data.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing and coupling-inducing fluorine and carboxylic acid groups.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 6.8 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |

| H-6 | 7.5 - 7.9 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 5-7, J(H-F) ≈ 1-2 |

| -NH₂ | 4.0 - 6.0 | br s | - |

| -COOH | 10.0 - 13.0 | br s | - |

ddd: doublet of doublet of doublets, br s: broad singlet

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups and the fluorine atoms, which will also cause splitting of the signals (C-F coupling).

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-1 | 110 - 115 | Present |

| C-2 | 145 - 150 | Present |

| C-3 | 140 - 155 (d, ¹JCF) | Large |

| C-4 | 145 - 160 (d, ¹JCF) | Large |

| C-5 | 115 - 125 | Present |

| C-6 | 120 - 130 | Present |

| -COOH | 165 - 175 | Possible |

d: doublet

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the logical relationship between the molecular structure and the predicted NMR signals.

Caption: Correlation of atoms in this compound with their expected NMR signals.

Standard Experimental Protocol for NMR Analysis of Aromatic Acids

This section outlines a typical methodology for acquiring 1H and 13C NMR spectra for compounds similar to this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

4.2. 1H NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).

-

4.3. 13C NMR Spectroscopy

-

Instrument: A high-resolution NMR spectrometer with a carbon frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128 to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.

-

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

4.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the 1H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS).

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for NMR-based structural elucidation.

Caption: A generalized workflow for the experimental determination and analysis of NMR spectra.

Spectroscopic Data Interpretation for 2-Amino-3,4-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-Amino-3,4-difluorobenzoic acid. Due to the limited availability of public spectroscopic data for this specific compound, this paper utilizes data from the closely related isomer, 2-Amino-4,5-difluorobenzoic acid, as a representative model for analysis. This document details the expected spectral characteristics based on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offering a foundational understanding for researchers working with similar fluorinated aromatic compounds. Detailed experimental protocols for each spectroscopic technique are also provided.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of the amino and carboxylic acid functional groups, along with the fluorine substituents on the aromatic ring, imparts unique electronic and physiological properties to the molecule. Accurate structural elucidation and purity assessment are critical for its application in drug development and other advanced fields. Spectroscopic techniques are the primary methods for achieving this. This guide outlines the interpretation of the key spectroscopic data expected for this class of compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a compound with the structure of an aminodifluorobenzoic acid, using 2-Amino-4,5-difluorobenzoic acid as a proxy.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 1H | Aromatic H |

| ~6.8 - 7.1 | m | 1H | Aromatic H |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

| ~12.0 - 13.0 | br s | 1H | -COOH |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | -COOH |

| ~150.0 (d) | C-F |

| ~145.0 (d) | C-F |

| ~120.0 (d) | C-NH₂ |

| ~115.0 - 118.0 (m) | Aromatic C-H |

| ~110.0 (d) | C-COOH |

Note: 'd' denotes a doublet and 'm' denotes a multiplet, arising from C-F coupling.

Table 3: FT-IR Data (Solid, KBr or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric) |

| 3300-3400 | Medium, Sharp | N-H stretch (symmetric) |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Strong | N-H bend |

| ~1500-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-N stretch |

| ~1000-1200 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-OH]⁺ |

| 128 | Moderate | [M-COOH]⁺ |

| 109 | Low | [M-COOH-F]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrumentation: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should encompass the expected range for aromatic and carbonyl carbons (typically 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of an unknown compound like this compound.

Caption: Logical workflow for spectroscopic data interpretation.

Conclusion

References

2-Amino-3,4-difluorobenzoic acid safety data sheet (SDS) information

This technical guide provides a comprehensive overview of the safety data for 2-Amino-3,4-difluorobenzoic acid (CAS No. 158580-94-0), intended for researchers, scientists, and professionals in drug development. This document synthesizes critical information from Safety Data Sheets (SDS) to ensure safe handling and use.

Substance Identification and Properties

This compound is a solid chemical compound used in laboratory settings for research and substance manufacturing.[1] Its fundamental physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H5F2NO2 | [1][2] |

| Molecular Weight | 173.117 g/mol | [2] |

| Appearance | Solid | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Boiling Point | 303.0 ± 42.0 °C at 760 mmHg | [2] |

| Flash Point | 137.0 ± 27.9 °C | [2] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |

| pKa | 4.54 ± 0.10 (Predicted) | [3] |

| LogP | 2.25 | [2] |

| Melting Point | No data available | [1] |

| Freezing Point | No data available | [1] |

| Odor | No data available | [1] |

| pH | No data available | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The GHS label elements include the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] The NFPA (National Fire Protection Association) ratings indicate a health hazard of 3, suggesting that short exposure could cause serious temporary or residual injury, and a fire hazard of 0, as the material will not burn.[1]

GHS Classification Logic

The following diagram illustrates the logical flow from hazard identification to the communication of these hazards through GHS labeling.

Toxicological Information

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Reproductive Toxicity: Not classified as a reproductive toxicant.[1]

Experimental Protocols

While specific experimental data for this compound is not provided in the SDS, the hazard classifications are typically determined using standardized testing guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). The logical workflow for assessing skin irritation, a key hazard of this substance, is outlined below. This represents a generalized protocol.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1] |

| Skin Contact | Wash with plenty of soap and water. Get immediate medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[1] |

Handling, Storage, and Disposal

Safe Handling

-

Ensure good ventilation of the workstation.[1]

-

Avoid breathing dust, mist, or spray.[1]

-

Avoid contact with skin and eyes.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[1]

-

Handle in accordance with good industrial hygiene and safety procedures. Do not eat, drink, or smoke when using this product.[1]

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Keep away from heat, sparks, and flame.[1]

-

Incompatible with strong oxidizing agents.[1]

-

The product is stable under normal handling and storage conditions.[1]

Disposal

-

Dispose of waste by removing it to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Ecological Information

There is a lack of data regarding the ecological effects of this compound. Information on persistence and degradability, bioaccumulative potential, and mobility in soil is not available.

Regulatory Information

This product is subject to various regulations. It is noted that not all components may be listed on the United States Environmental Protection Agency Toxic Substances Control Act (TSCA) inventory.[1] It is not listed under California Proposition 65 as a substance known to cause cancer or reproductive harm.[1] Users should consult local regulations for specific compliance requirements.

References

Handling and storage guidelines for 2-Amino-3,4-difluorobenzoic acid

An In-depth Technical Guide to the Handling and Storage of 2-Amino-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive guidelines for the safe handling and storage of this compound (CAS No: 158580-94-0), a crucial building block in organic synthesis and medicinal chemistry research.[1] Adherence to these protocols is essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

General Information

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 158580-94-0[2] |

| Molecular Formula | C₇H₅F₂NO₂[2] |

| Molecular Weight | 173.12 g/mol |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are summarized below.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3][4] |

Precautionary Measures:

| Type | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P264: Wash skin thoroughly after handling.[2][3][4] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2][3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P312: Call a POISON CENTER/doctor if you feel unwell.[3][4] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

| Protection Type | Specification | Standard |

| Eye Protection | Chemical safety goggles or a face shield.[2] | EN 166 (EU) or ANSI Z87.1 (US) |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5] | EN 374 |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[2] | |

| Respiratory | In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Handling Protocol

-

Preparation : Ensure an eyewash station and safety shower are readily accessible.[2]

-

Ventilation : Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]

-

Dispensing : Avoid generating dust.[3] Use appropriate tools (e.g., a spatula) for transferring the solid.

-

Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Hygiene : Always wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]

Storage Protocol

| Parameter | Guideline |

| Temperature | Store in a cool place.[3] Specific temperature ranges are not consistently provided; however, for similar compounds, storage at 2-8°C is recommended for long-term stability.[6] Always refer to the supplier's specific recommendation. |

| Atmosphere | Store in a dry, well-ventilated area.[2][3][5] |

| Container | Keep the container tightly closed when not in use.[2][3][5] |

| Incompatibilities | Store away from strong oxidizing agents.[2] |

| Light Sensitivity | Some related compounds are sensitive to air and light; while not explicitly stated for this compound, storage in an opaque container is a good precautionary measure.[7] |

Stability and Reactivity

-

Chemical Stability : The product is stable under normal handling and storage conditions.[2]

-

Conditions to Avoid : Keep away from heat, sparks, and flame.[2]

-

Incompatible Materials : Strong oxidizing agents.[2]

-

Hazardous Decomposition Products : Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released.[2]

Emergency and First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][4] If not breathing, give artificial respiration.[2] |

| Skin Contact | Immediately wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3][4] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Get immediate medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Get immediate medical advice/attention.[2] |

Spill and Disposal Procedures

-

Spill Containment : Evacuate personnel to a safe area.[3] Use personal protective equipment.[3] Avoid dust formation.[3]

-

Cleaning : For solid spills, sweep or shovel into an appropriate container for disposal.[2] Minimize dust generation.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. The substance should be taken to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Do not empty into drains.[8]

Visualized Workflows

The following diagrams illustrate the key logical workflows for handling and storing this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Decision workflow for the proper storage of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. lookchem.com [lookchem.com]

- 4. aksci.com [aksci.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-3,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-3,4-difluorobenzoic acid. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates likely thermal behaviors based on data from structurally similar aminobenzoic acids and general chemical principles. The information herein is intended to guide researchers in handling, process development, and safety assessments involving this compound.

Introduction

This compound is a substituted aromatic amino acid of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for safe handling, storage, and for defining parameters in synthetic processes, which can be susceptible to impurity formation at elevated temperatures.[1][2] This guide summarizes the predicted thermal properties, potential decomposition pathways, and provides standardized protocols for experimental verification.

Predicted Thermal Properties and Decomposition Data

Under normal storage and handling conditions, this compound is a stable solid.[3] However, like many aminobenzoic acids, it is expected to decompose at elevated temperatures. The thermal behavior of analogous compounds suggests that it may undergo sublimation prior to or concurrently with melting and decomposition.[4][5]

Predicted Decomposition Products

Safety data sheets indicate that thermal decomposition under fire conditions will generate hazardous products.[3] Based on the molecular structure, the primary decomposition products are expected to be:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

This is consistent with the thermal degradation of other fluorinated aromatic compounds.

Analogous Compound Thermal Analysis Data

Table 1: Summary of Predicted Thermal Events for this compound

| Thermal Event | Predicted Temperature Range (°C) | Technique | Notes |

| Sublimation | > 100 | TGA/DSC | May occur prior to melting, leading to mass loss without decomposition. Common for aminobenzoic acids.[4][5] |

| Melting | 150 - 200 (estimated) | DSC | The melting point will likely be followed by or overlap with decomposition. |

| Decomposition (Decarboxylation) | > 180 (onset) | TGA/DSC | The initial decomposition step is predicted to be the loss of carbon dioxide.[6] |

| Further Fragmentation | > 250 | TGA | Breakdown of the aromatic ring structure at higher temperatures. |

Predicted Decomposition Pathway

The primary thermal decomposition pathway for this compound is anticipated to be initiated by decarboxylation, a common reaction for benzoic acid derivatives.[6] This would be followed by fragmentation of the resulting difluoroaniline intermediate at higher temperatures.

Caption: Predicted thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are generalized protocols based on standard methods for analyzing organic compounds.[6]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: General experimental workflow for TGA.

Table 2: TGA Experimental Parameters

| Parameter | Recommended Value |

| Sample Mass | 5-10 mg |

| TGA Pan | Alumina or Platinum |

| Atmosphere | Nitrogen or Argon |

| Gas Flow Rate | 20-50 mL/min |

| Initial Temperature | 25°C |

| Final Temperature | 600°C |

| Heating Rate | 10°C/min |

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, enthalpy of fusion, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25°C for 5 minutes.

-

Heat the sample from 25°C to a temperature above the expected melting/decomposition point (e.g., 300°C) at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Safety and Handling Considerations

-

Thermal Decomposition Hazards: As noted, thermal decomposition generates toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides.[3] All high-temperature work should be conducted in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

While specific experimental thermal analysis data for this compound is not widely published, a comprehensive understanding of its likely behavior can be extrapolated from related compounds. It is predicted to be a stable solid at ambient temperatures but will likely undergo sublimation and decarboxylation upon heating. The primary hazardous decomposition products are expected to be carbon oxides, nitrogen oxides, and hydrogen fluoride. The experimental protocols provided in this guide offer a standardized approach to obtaining precise TGA and DSC data, which is essential for ensuring its safe and effective use in research and development.

References

A Technical Guide to the Solubility of 2-Amino-3,4-difluorobenzoic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-3,4-difluorobenzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination, including qualitative predictions, a general experimental protocol, and a visual representation of the experimental workflow.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties can offer initial insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.117 g/mol | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 303.0 ± 42.0 °C at 760 mmHg | [1] |

| pKa | 4.54 ± 0.10 (Predicted) | [3] |

| Appearance | Off-white to light brown solid | [3] |

Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or g/100mL) for this compound in common laboratory solvents. One safety data sheet explicitly states the water solubility as "N/A"[4].

The following table summarizes the lack of available quantitative data for a range of common laboratory solvents.

| Solvent | Classification | Quantitative Solubility Data |

| Water | Protic, Polar | Not Available |

| Methanol | Protic, Polar | Not Available |

| Ethanol | Protic, Polar | Not Available |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Not Available |

| Dimethylformamide (DMF) | Aprotic, Polar | Not Available |

| Acetone | Aprotic, Polar | Not Available |

| Acetonitrile | Aprotic, Polar | Not Available |

| Tetrahydrofuran (THF) | Aprotic, Polar | Not Available |

| Dichloromethane (DCM) | Halogenated | Not Available |

| Chloroform | Halogenated | Not Available |

| Ethyl Acetate | Ester | Not Available |

| Hexane | Nonpolar | Not Available |

| Toluene | Nonpolar | Not Available |

While specific data is unavailable for the target compound, for a structurally similar molecule, 2-amino-5-fluorobenzoic acid, the solubility is reported to be approximately 20 mg/mL in ethanol and approximately 30 mg/mL in DMSO and DMF[5]. This may suggest that this compound could exhibit some solubility in polar organic solvents.

Qualitative Solubility Prediction

Based on the structure of this compound, which contains a polar carboxylic acid group, an amino group, and two fluorine atoms on an aromatic ring, the principle of "like dissolves like" can be applied to predict its general solubility behavior. The presence of the polar functional groups suggests that it will likely be more soluble in polar solvents than in nonpolar solvents. The amino and carboxylic acid groups also indicate that its solubility will be highly dependent on the pH of aqueous solutions.

-

Polar Protic and Aprotic Solvents: The compound is expected to have some degree of solubility in polar solvents such as alcohols (methanol, ethanol), DMSO, and DMF, which can engage in hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents: Solubility is expected to be low in nonpolar solvents like hexane and toluene.

-

Aqueous Solubility and pH: In aqueous solutions, the solubility is expected to be minimal at its isoelectric point. In acidic solutions (low pH), the amino group will be protonated, forming a more soluble salt. In basic solutions (high pH), the carboxylic acid group will be deprotonated, also forming a more soluble salt.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the widely used shake-flask method.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials or test tubes with caps

-

Analytical balance

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge the vial to pellet the excess solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm).

-

Dilute the collected sample with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units of mg/mL or g/100mL.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of 2-Amino-3,4-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or a substitute for a comprehensive risk assessment. All personnel handling 2-Amino-3,4-difluorobenzoic acid should consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols.

Introduction

This compound is a fluorinated anthranilic acid derivative. Its structural similarity to biologically active molecules makes it a compound of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its potential hazards and toxicity is paramount for ensuring the safety of researchers and for predicting its potential toxicological profile in downstream applications. This guide provides a comprehensive overview of the known and potential hazards associated with this compound, detailed experimental protocols for its toxicological assessment, and a comparative analysis with structurally related compounds.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Pictograms

The following GHS pictograms are associated with this compound:

Precautionary Statements

A comprehensive list of precautionary statements is provided in the SDS. Key recommendations include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Data

Data on Structurally Similar Compounds

The following table summarizes the available toxicological information for compounds with structural similarities to this compound.

| Compound | CAS Number | Acute Oral LD50 (Rat) | Key Hazards |

| Anthranilic acid | 118-92-3 | 4549 - 5410 mg/kg bw[1][2] | Serious eye damage[1] |

| 2-Amino-3-fluorobenzoic acid | 825-22-9 | Harmful if swallowed (Category 4)[3] | Skin irritation, serious eye irritation, respiratory irritation[3][4] |

| 2-Amino-4-fluorobenzoic acid | 446-32-2 | No data available | Skin irritation, serious eye irritation, respiratory irritation |

| 3,4-Difluoroaniline | 3863-11-4 | Harmful if swallowed (Category 4)[5] | Skin irritation, serious eye irritation, respiratory irritation, potential for methemoglobinemia[5][6] |

Note: The toxicity of this compound may not be identical to these analogues. The presence and position of the fluorine and carboxylic acid groups can significantly influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This information should be used for preliminary assessment and to guide further testing.

Experimental Protocols for Toxicological Assessment

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and to classify it according to the GHS.

Principle: The test proceeds in a stepwise manner using a limited number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the test (mortality or survival) at each step determines the next step.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range by gavage using a stomach tube or a suitable intubation cannula. The vehicle should be inert and not interfere with the absorption of the test substance.

-

Administration of Doses: A single dose of the substance is administered to a group of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: All animals (including those that die during the test and those that are euthanized at the end) are subjected to a gross necropsy.

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of experimental animals in a single dose. The degree of irritation is assessed at specific intervals.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are typically used.

-

Preparation of the Animal: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animal.

-

Application of the Test Substance: A small amount (0.5 mL of liquid or 0.5 g of solid or semi-solid) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch, which is held in place with non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to produce irritation or damage to the eye.

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctivae at specific intervals.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Application of the Test Substance: A small amount (0.1 mL of liquid or not more than 100 mg of solid) of the test substance is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then gently held together for about one second.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance. The reversibility of any lesions is assessed by continuing observations up to 21 days. The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded.

Logical Relationships and Workflows

General Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound.

Caption: A generalized workflow for chemical hazard assessment.

Conclusion

This compound should be handled with care, following the precautionary measures outlined in its Safety Data Sheet. It is classified as harmful if swallowed, a skin and eye irritant, and a respiratory irritant. While specific quantitative toxicity data for this compound is lacking, information from structurally similar compounds suggests a moderate acute toxicity profile. For definitive toxicological characterization, experimental studies following standardized OECD guidelines are necessary. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, to minimize exposure and ensure a safe working environment.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 4. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorination: A Technical Guide to the Enhanced Properties of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the profound impact of fluorination on the physicochemical and pharmacological properties of benzoic acid derivatives. By leveraging the unique electronic characteristics of fluorine, researchers can meticulously modulate acidity, lipophilicity, metabolic stability, and biological activity to design more effective and safer therapeutic agents. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to empower researchers in their drug discovery endeavors.

Physicochemical Properties Modulation by Fluorination

The introduction of fluorine atoms onto the benzoic acid ring system dramatically alters its fundamental chemical properties. These modifications are primarily driven by the high electronegativity of fluorine, which exerts a powerful inductive electron-withdrawing effect.

Impact on Acidity (pKa)

Fluorination significantly increases the acidity of benzoic acid, a phenomenon reflected in the lowering of its pKa value. The electron-withdrawing nature of fluorine stabilizes the resulting carboxylate anion through the inductive effect, thereby facilitating deprotonation. The magnitude of this effect is dependent on the number and position of the fluorine substituents.

Table 1: Comparative pKa Values of Benzoic Acid and its Fluorinated Derivatives [1]

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.86 |

| 4-Fluorobenzoic Acid | 4.14 |

| 2,3-Difluorobenzoic Acid | 3.07 |

| 2,4-Difluorobenzoic Acid | 2.85 |

| 2,5-Difluorobenzoic Acid | 2.87 |

| 2,6-Difluorobenzoic Acid | 2.13 |

| 3,4-Difluorobenzoic Acid | 3.80 |

| 3,5-Difluorobenzoic Acid | 3.37 |

| 2,4,6-Trifluorobenzoic Acid | 1.83 |

| 3,4,5-Trifluorobenzoic Acid | 3.29 |

Note: pKa values are experimentally determined at 25°C.

Influence on Lipophilicity (logP)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also significantly influenced by fluorination. The introduction of fluorine generally increases the lipophilicity of a molecule. This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond.

Table 2: Comparative logP Values of Benzoic Acid and its Fluorinated Derivatives

| Compound | Experimental logP | Calculated logP |

| Benzoic Acid | 1.87 | 1.87 |

| 2-Fluorobenzoic Acid | 1.77 | 2.12 |

| 3-Fluorobenzoic Acid | 2.00 | 2.16 |

| 4-Fluorobenzoic Acid | 1.95 | 2.07 |

| 2,3-Difluorobenzoic Acid | - | 2.37 |

| 2,4-Difluorobenzoic Acid | - | 2.34 |

| 2,5-Difluorobenzoic Acid | - | 2.37 |

| 2,6-Difluorobenzoic Acid | - | 2.31 |

| 3,4-Difluorobenzoic Acid | - | 2.36 |

| 3,5-Difluorobenzoic Acid | - | 2.55 |

| 2,4,6-Trifluorobenzoic Acid | - | 2.50 |

| 3,4,5-Trifluorobenzoic Acid | - | 2.55 |

Note: Experimental logP values are from various sources. Calculated logP values provide an estimate where experimental data is unavailable.

Enhancement of Pharmacological Properties

The alterations in physicochemical properties imparted by fluorination directly translate to improved pharmacological profiles for many benzoic acid derivatives.

Increased Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. Strategically placing fluorine atoms at metabolically vulnerable positions can block oxidative metabolism, leading to a longer drug half-life and improved bioavailability.

Modulation of Biological Activity

Fluorination can directly influence the biological activity of benzoic acid derivatives by altering their binding affinity to target proteins. The electronic changes induced by fluorine can modify key interactions within the binding pocket, such as hydrogen bonding and dipole-dipole interactions. A prominent example is the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][3] Diflunisal, a difluorophenyl derivative of salicylic acid, and Celecoxib, which contains a trifluoromethyl group, are effective COX inhibitors.[2]

Key Experimental Protocols

Reproducible and well-documented experimental procedures are fundamental to drug discovery research. This section provides detailed methodologies for the synthesis of key fluorinated benzoic acid precursors and for the determination of their critical physicochemical and biological properties.

Synthesis of Fluorinated Benzoic Acid Derivatives

Protocol 3.1.1: Synthesis of 2-Fluorobenzoic Acid [4]

-

Reaction: Diazotization of anthranilic acid followed by Schiemann reaction.

-

Materials: Anthranilic acid, sodium nitrite, hydrochloric acid, fluoboric acid.

-

Procedure:

-

Dissolve anthranilic acid in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

-

To the cold diazonium salt solution, add fluoboric acid to precipitate the diazonium tetrafluoroborate salt.

-

Filter the precipitate, wash with cold water, and dry.

-

Thermally decompose the dry diazonium tetrafluoroborate salt to yield 2-fluorobenzoic acid.

-

Purify the product by recrystallization.

-

Protocol 3.1.2: Synthesis of 3-Fluorobenzoic Acid [5][6]

-

Reaction: Acylation of morpholine with 3-fluorobenzoyl chloride.

-

Materials: 3-Fluorobenzoic acid, thionyl chloride, morpholine, triethylamine, dichloromethane.

-

Procedure:

-

Convert 3-fluorobenzoic acid to 3-fluorobenzoyl chloride by refluxing with thionyl chloride.

-

Remove excess thionyl chloride by distillation.

-

Dissolve morpholine and triethylamine in dichloromethane and cool to 0°C.

-

Slowly add the 3-fluorobenzoyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 3.1.3: Synthesis of 4-Fluorobenzoic Acid [7][8]

-

Reaction: Oxidation of 4-fluorotoluene.

-

Materials: 4-Fluorotoluene, potassium permanganate, sodium hydroxide, sulfuric acid.

-

Procedure:

-

In a round-bottom flask, combine 4-fluorotoluene and a solution of sodium hydroxide.

-

Heat the mixture to reflux and slowly add potassium permanganate.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide.

-

Acidify the filtrate with sulfuric acid to precipitate 4-fluorobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the product by recrystallization.

-

Determination of Physicochemical Properties

Protocol 3.2.1: Determination of pKa by Potentiometric Titration [1][9]

-

Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa corresponds to the pH at the half-equivalence point.

-

Apparatus: Calibrated pH meter, magnetic stirrer, burette.

-

Procedure:

-

Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water (or a suitable co-solvent for poorly soluble compounds).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at half the volume of the equivalence point is the pKa of the acid.

-

Protocol 3.2.2: Determination of logP by Shake-Flask Method

-

Principle: The partition coefficient (P) is determined by measuring the concentration of the compound in two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.

-

Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), fluorinated benzoic acid derivative, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

In a separatory funnel, combine a known volume of the stock solution with a known volume of the other solvent.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the layers to separate completely.

-

Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient P = [Concentration in n-octanol] / [Concentration in water].

-

Calculate logP = log10(P).

-

In Vitro Biological Assays

Protocol 3.3.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes [10][11][12]

-

Principle: The metabolic stability of a compound is assessed by incubating it with human liver microsomes and a cofactor-regenerating system, and then measuring the disappearance of the parent compound over time.

-

Materials: Human liver microsomes, NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound, analytical instrument for quantification (e.g., LC-MS/MS).

-

Procedure:

-

Prepare a reaction mixture containing human liver microsomes and the NADPH-regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the test compound (typically at a final concentration of 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Protocol 3.3.2: In Vitro COX-2 Inhibition Assay [7][13][14]

-

Principle: The inhibitory activity of a compound against the COX-2 enzyme is determined by measuring its effect on the conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin E2).

-

Materials: Recombinant human COX-2 enzyme, arachidonic acid, assay buffer, test compound, detection system (e.g., ELISA kit for PGE2).

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, add the COX-2 enzyme and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature (e.g., 15 minutes at 25°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period to allow for product formation.

-

Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.

-

Visualizing Molecular Mechanisms and Experimental Workflows

Graphical representations are invaluable tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using the Graphviz DOT language to illustrate the COX-2 signaling pathway and a typical preclinical workflow for an NSAID candidate.

Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives.

Caption: A typical preclinical evaluation workflow for a novel NSAID candidate.

Conclusion

The strategic incorporation of fluorine into benzoic acid derivatives offers a powerful and versatile tool for medicinal chemists to optimize the properties of drug candidates. As demonstrated, fluorination profoundly influences acidity, lipophilicity, metabolic stability, and biological activity. The provided quantitative data, detailed experimental protocols, and visual aids are intended to equip researchers with the foundational knowledge and practical methodologies to effectively harness the benefits of fluorination in the design and development of next-generation therapeutics. Continued exploration of novel fluorination strategies and a deeper understanding of fluorine's interactions in biological systems will undoubtedly lead to the discovery of innovative and impactful medicines.

References

- 1. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. Preclinical assessment of candidate analgesic drugs: recent advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

2-Amino-3,4-difluorobenzoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction